molecular formula C10H16N2O3 B6304950 t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate CAS No. 2091531-88-1

t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate

Cat. No. B6304950
CAS RN: 2091531-88-1
M. Wt: 212.25 g/mol
InChI Key: XYQUGAVXYAGJAB-UHFFFAOYSA-N
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Description

T-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate is a chemical compound with the molecular formula C10H16N2O3 . It is also known by other names such as tert-butyl (1- (hydroxymethyl)cyclobutyl)carbamate .


Synthesis Analysis

The synthesis of carbamates, such as t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The molecular structure of t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can provide more detailed information about the spatial arrangement of atoms and the shape of the molecule .


Chemical Reactions Analysis

Carbamates, including t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .


Physical And Chemical Properties Analysis

The physical and chemical properties of t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate include a molecular weight of 212.25 and a predicted density of 1.18±0.1 g/cm3 . The boiling point is predicted to be 387.5±42.0 °C .

properties

IUPAC Name

tert-butyl N-(1-cyano-3-hydroxycyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(14)12-10(6-11)4-7(13)5-10/h7,13H,4-5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQUGAVXYAGJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate

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